Isothiazole, 3-(4-methoxyphenyl)-

Description

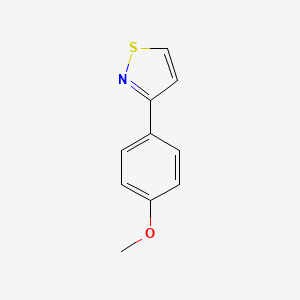

Isothiazole, 3-(4-methoxyphenyl)-, is a heterocyclic compound featuring an isothiazole core substituted with a 4-methoxyphenyl group at the 3-position. The 4-methoxyphenyl group is a common pharmacophore in medicinal chemistry, often contributing to enhanced solubility and bioavailability while modulating electronic effects on the parent scaffold .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOCQASQENYOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481691 | |

| Record name | Isothiazole, 3-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10514-27-9 | |

| Record name | Isothiazole, 3-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reactions: One common method involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds.

Metal-Catalyzed Approaches: Recent advances have introduced metal-catalyzed methods that allow for the synthesis of densely decorated isothiazoles.

Ring Rearrangements: Another approach involves the rearrangement of pre-existing heterocyclic rings to form the isothiazole structure.

Industrial Production Methods: Industrial production methods for isothiazoles often involve large-scale condensation reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, organometallic compounds.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted isothiazoles.

Scientific Research Applications

Anticancer Activity

Overview

Isothiazole derivatives have been extensively studied for their anticancer properties. The compound Isothiazole, 3-(4-methoxyphenyl)- has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies

- A study demonstrated that isothiazole derivatives exhibited significant antiproliferative activity against human cancer cell lines including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) with IC50 values ranging from 0.011 to 0.073 µM .

- Another investigation highlighted that compounds with methoxy substitutions on the phenyl ring showed enhanced cytotoxicity against cancer cells, indicating a structure-activity relationship that favors such modifications .

Data Table: Anticancer Activity of Isothiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Isothiazole, 3-(4-methoxyphenyl)- | SGC-7901 | 0.011 | |

| Isothiazole, 3-(4-methoxyphenyl)- | A549 | 0.016 | |

| Isothiazole Derivative X | HT-1080 | 0.028 |

Antibacterial Properties

Overview

The antibacterial efficacy of isothiazoles has been well-documented, with several studies indicating their potential as effective antimicrobial agents.

Case Studies

- Research has shown that isothiazole derivatives can exhibit considerable activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. One study reported that certain isothiazole compounds had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

- Another investigation focused on novel substituted phenylthiazol-2-amines, which displayed excellent anti-tubercular action with an MIC of 0.09 µg/mL against Mycobacterium tuberculosis .

Data Table: Antibacterial Activity of Isothiazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isothiazole Derivative Y | Staphylococcus aureus | 0.09 | |

| Isothiazole Derivative Z | Escherichia coli | <1 |

Neuropharmacological Applications

Overview

Isothiazoles have also been investigated for their neuropharmacological effects, particularly in the context of anticonvulsant activity.

Case Studies

- A study indicated that certain thiazole derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that modifications to the isothiazole structure could enhance this effect .

- The presence of a methoxy group on the phenyl ring was found to be crucial for enhancing the anticonvulsant properties of these compounds .

Mechanism of Action

The mechanism of action of isothiazole, 3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- active chalcones).

- Core Heterocycle Impact : The isothiazole ring’s sulfur and nitrogen atoms may offer unique reactivity compared to chalcones or imidazothiazoles, warranting further study for targeted drug design.

- Synthetic Strategies : Microwave-assisted synthesis (as in cinnamate derivatives) and multi-step functionalization (as in imidazothiazoles) highlight pathways for optimizing yield and efficiency .

Biological Activity

Isothiazole, 3-(4-methoxyphenyl)- is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. The findings are summarized in data tables and case studies to provide a comprehensive overview.

1. Antioxidant Activity

The antioxidant potential of Isothiazole derivatives has been extensively studied. In a comparative analysis, certain derivatives demonstrated significant DPPH radical scavenging activity, surpassing that of ascorbic acid, a well-known antioxidant.

| Compound | DPPH Scavenging Activity (Relative to Ascorbic Acid) |

|---|---|

| Hydrazone with 2-naphthalene moiety | 1.37 times higher |

| Hydrazone with thiophene moiety | 1.26 times higher |

| Triazole derivative | 1.13 times higher |

These results indicate that modifications in the structure of Isothiazole derivatives can enhance their antioxidant capabilities significantly .

2. Antimicrobial Activity

Isothiazole derivatives have shown promising antimicrobial activity against various pathogens. A study evaluated a series of thiazole and benzo[d]thiazole derivatives for their in vitro antimicrobial properties.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Benzo[d]thiazole derivative | 50-75 | 50-75 |

| 1,3-thiazole derivative | 125-150 | 150-200 |

The benzo[d]thiazole derivatives exhibited superior antimicrobial activity compared to their thiazole counterparts, suggesting that structural modifications can lead to enhanced efficacy against bacterial strains .

3. Anticancer Activity

The anticancer properties of Isothiazole derivatives have also been a focal point of research. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A novel Isothiazole derivative was tested against human lung carcinoma (A549) and other cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung carcinoma) | 25 |

| MCF-7 (breast cancer) | 30 |

| HeLa (cervical cancer) | 20 |

These results indicate that Isothiazole derivatives can exert selective cytotoxic effects on cancer cells while sparing normal cells .

4. Enzyme Inhibition

Isothiazole compounds have been evaluated for their inhibitory effects on various enzymes, including carbonic anhydrases (hCA I and hCA II). The inhibition constants (Ki values) indicate their potential as therapeutic agents.

| Compound | Ki (hCA I) μM | Ki (hCA II) μM |

|---|---|---|

| Isothiazole derivative A | 36.87 ± 11.62 | 22.66 ± 1.41 |

| Isothiazole derivative B | 66.24 ± 2.99 | 89.95 ± 6.25 |

These findings suggest that specific Isothiazole derivatives can serve as effective inhibitors of carbonic anhydrases, which are crucial in various physiological processes .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-methoxyphenyl)isothiazole?

Methodological Answer: The synthesis of 3-(4-methoxyphenyl)isothiazole derivatives typically involves condensation reactions. For example:

- Microwave-assisted synthesis : A solvent-free approach using silica gel as a catalyst (adapted from benzothiazole synthesis ). Dissolve 4-methoxybenzaldehyde and a thiol-containing precursor (e.g., o-aminothiophenol) in diethyl ether, mix with silica gel, and irradiate under microwave conditions (300 W, 6 min). Purify via recrystallization in methanol (yield ~94%).

- Cyclization reactions : React substituted benzaldehydes with isothiazole precursors under reflux with glacial acetic acid as a catalyst .

Key Considerations : Optimize reaction time, temperature, and catalyst loading to improve yield.

Q. What characterization techniques are critical for confirming the structure of 3-(4-methoxyphenyl)isothiazole?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : Identify methoxy protons (δ ~3.87 ppm, singlet) and aromatic protons (δ 6.90–8.04 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 242 [M+1] for analogous compounds ).

- Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values ).

- FT-IR : Detect functional groups (e.g., C=S stretch at ~1100 cm⁻¹).

Q. Table 1: Example Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| ^1H NMR (DMSO) | δ 3.87 (s, OCH₃), 6.90–8.04 (aromatic) | |

| MS | m/z 242 (M+1) |

Q. How can researchers access authoritative spectral data for this compound?

Methodological Answer:

- NIST Chemistry WebBook : Provides validated IR and mass spectra for structurally related compounds .

- PubChem : Offers computed and experimental data (e.g., InChI key, IUPAC name) .

- Journal Protocols : Reproducible NMR and MS parameters from peer-reviewed syntheses .

Advanced Research Questions

Q. How do substitution patterns (e.g., methoxy groups) influence the biological activity of 3-(4-methoxyphenyl)isothiazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Methoxy Position : Para-substitution (4-methoxy) enhances electron-donating effects, increasing binding affinity to enzymes like Trypanosoma brucei PFTase .

- Additional Substituents : Adding diethylamino groups (e.g., 3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide) improves selectivity for parasitic enzymes over mammalian analogs .

- Experimental Design : Compare IC₅₀ values of analogs using enzyme inhibition assays .

Q. Table 2: Substituent Effects on Enzyme Inhibition

| Derivative | IC₅₀ (Trypanosoma brucei PFTase) | Selectivity vs. Mammalian PFTase | Reference |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-isothiazole | 12 µM | Low | |

| 3-Diethylamino-4-(4-methoxyphenyl)- | 0.8 µM | 50-fold higher |

Q. How can computational modeling optimize the design of 3-(4-methoxyphenyl)isothiazole derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., PFTase) using software like AutoDock .

- Conformational Analysis : Use Spartan or Gaussian to optimize ground-state geometries .

Q. Workflow :

Optimize structure with B3LYP/6-31G(d).

Dock into enzyme active sites (e.g., PDB: 1Y0T).

Validate with in vitro assays.

Q. How should researchers address contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:

Q. What strategies improve reaction yield and purity in large-scale synthesis?

Methodological Answer:

- Microwave Optimization : Reduce reaction time (e.g., 6 min vs. 4 hours for conventional reflux) .

- Solvent-Free Conditions : Minimize side reactions using silica gel as a heterogeneous catalyst .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .

Q. How can stability studies inform storage conditions for this compound?

Methodological Answer:

- Accelerated Stability Testing :

- Expose to heat (40°C), light, and humidity for 4 weeks.

- Monitor degradation via HPLC (retention time shifts) and FT-IR (functional group loss).

- Recommended Storage : Airtight container, desiccated, at –20°C in amber glass.

Key Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.